ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate
Description
Ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Properties
IUPAC Name |
ethyl 2-(6-chloro-2-phenylbenzimidazol-1-yl)oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-3-23-18(22)12(2)24-21-16-11-14(19)9-10-15(16)20-17(21)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVVLVVQDQVXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-2-phenyl-1H-1,3-benzimidazole.
Reaction with Ethyl 2-bromoacetate: The benzimidazole derivative is then reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
Ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group in the benzimidazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions to form substituted products.
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate has demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. Studies have shown that this compound can inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents. For instance, its efficacy against resistant bacterial strains highlights its potential in addressing antibiotic resistance issues in clinical settings .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer effects. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including HepG2 liver cancer cells. The mechanism involves inducing cell cycle arrest at the G1 phase and promoting apoptosis through the upregulation of pro-apoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
Material Science
In addition to its biological applications, this compound is utilized in the development of new materials. Its unique chemical structure allows it to be used as a building block for synthesizing polymers and coatings with tailored properties. These applications are particularly relevant in industries focusing on advanced materials with specific functional characteristics .
Synthesis of Complex Molecules
The compound serves as a versatile intermediate in organic synthesis. It can be modified through various chemical reactions such as oxidation, reduction, and substitution to create derivatives with enhanced biological activity or altered physicochemical properties. This capability makes it valuable in pharmaceutical research where structure–activity relationships are explored.
Case Study 1: Anticancer Efficacy
A study conducted on HepG2 cells treated with this compound demonstrated significant changes in cell cycle distribution. The treatment resulted in an increase in G0-G1 phase cells from 52.39% to 72.13%, indicating effective cell cycle arrest. This study underscores the compound's potential as a therapeutic agent for liver cancer .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on evaluating the antimicrobial efficacy of ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yloxy]propanoate against various pathogens. Results indicated that the compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, leading to the inhibition of their activity. For example, the compound may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate can be compared with other benzimidazole derivatives, such as:
Mebendazole: An antiparasitic drug used to treat worm infections.
Albendazole: Another antiparasitic agent with a broad spectrum of activity.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
Biological Activity
Ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate is a synthetic compound classified under benzimidazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C18H17ClN2O3
- Molecular Weight: 344.79 g/mol
- CAS Number: 282523-39-1
- IUPAC Name: Ethyl 2-(6-chloro-2-phenylbenzimidazol-1-yl)oxypropanoate
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Saccharomyces cerevisiae.
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibitory effect noted |
| Staphylococcus aureus | Inhibitory effect noted |
| Saccharomyces cerevisiae | Antifungal activity |
Anticancer Activity
The compound has shown potential as an anticancer agent. Studies indicate that it can inhibit the growth of certain cancer cell lines. For instance, in a study involving various benzimidazole derivatives, this compound exhibited notable cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Topoisomerase Inhibition: The compound may inhibit topoisomerase enzymes critical for DNA replication and cell division, thereby exerting its anticancer effects.
- Receptor Binding: Benzimidazole derivatives often interact with various receptors and enzymes, leading to altered cellular signaling pathways.
Case Studies and Research Findings
A series of studies have been conducted to explore the biological effects of this compound:
- Antimicrobial Testing: A study evaluated the antimicrobial efficacy using the broth microdilution method according to CLSI guidelines. The results indicated that this compound had comparable activity to standard antibiotics against tested strains .
- Cytotoxicity Assays: In a comparative analysis among various benzimidazole derivatives, ethyl 2-[...] demonstrated superior cytotoxic effects in two-dimensional (2D) assays compared to three-dimensional (3D) models .
- Mechanistic Studies: Further investigations into the mechanism revealed that the compound binds to DNA's minor groove, which may alter gene expression and contribute to its anticancer properties .
Q & A
Q. Basic
- Spectroscopy :
- ¹H/¹³C NMR : Identifies substituent patterns and confirms ester/benzimidazole linkages .
- IR : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters).
- Chromatography :
- HPLC-MS : Detects impurities and quantifies purity.
- Elemental analysis : Matches calculated vs. experimental C/H/N ratios to confirm stoichiometry .
What computational methods are suitable for predicting physicochemical properties in the absence of experimental data?
Q. Advanced
- Quantum chemical calculations (DFT) : Predict molecular geometry, electronic properties, and stability under varying conditions .
- QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to solubility or bioavailability.
- Molecular dynamics (MD) simulations : Assess conformational stability in solvents or biological matrices.
- ADMET prediction tools : Estimate toxicity profiles using platforms like SwissADME or ADMETLab.
What safety precautions should be implemented given limited toxicological data?
Q. Basic
- PPE : Use chemical-resistant gloves (nitrile), lab coats, and P95 respirators for particulate protection .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation.
- Waste disposal : Neutralize acidic/basic byproducts before disposal to prevent environmental release .
- Emergency protocols : Pre-treat skin/eye exposure with copious water flushing and consult hazard databases (e.g., PubChem) for analogs.
How can researchers design experiments to evaluate the compound’s reactivity under varying pH conditions?
Q. Advanced
- pH-rate profiling : Monitor hydrolysis kinetics of the ester group via UV-Vis spectroscopy at pH 2–12.
- Buffer systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to maintain ionic strength.
- LC-MS analysis : Identify degradation products (e.g., free acid from ester hydrolysis).
- Temperature dependence : Apply Arrhenius equations to extrapolate stability at storage conditions.
What strategies can resolve low yields in coupling reactions during synthesis?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency.
- Protecting groups : Temporarily block reactive sites (e.g., benzimidazole NH) to prevent side reactions.
- High-throughput screening : Test solvent/base combinations in parallel to identify optimal conditions.
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling efficiency.
How can crystallography aid in understanding the compound’s solid-state behavior?
Q. Advanced
- Polymorph screening : Use solvent evaporation or cooling crystallization to identify stable forms.
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking in benzimidazole rings) .
- Thermal analysis (DSC/TGA) : Correlates crystal structure with melting/decomposition profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
